8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Overview
Description
8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a complex organic compound with the molecular formula C21H25N3O and a molecular weight of 335.44 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure where two rings are connected through a single atom. It is primarily used for research and development purposes in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions, such as methylation and phenylation, to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: A structurally similar compound with a different substitution pattern.
8-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Another related compound with variations in the substituents.
Uniqueness
8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its specific spirocyclic structure and the presence of benzyl, methyl, and phenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
8-benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-22-17-24(19-10-6-3-7-11-19)21(20(22)25)12-14-23(15-13-21)16-18-8-4-2-5-9-18/h2-11H,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFYPEANMLJLKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2(C1=O)CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296011 | |
Record name | 8-benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048-12-0 | |
Record name | NSC106904 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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